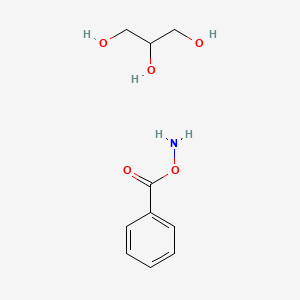
tert-Butyl(2-ethyl-4-iodobutoxy)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(2-ethyl-4-iodobutoxy)dimethylsilane is an organosilicon compound that features a tert-butyl group, an ethyl group, and an iodinated butoxy group attached to a dimethylsilane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl(2-ethyl-4-iodobutoxy)dimethylsilane can be synthesized through a multi-step process starting from tert-butyl(chloro)dimethylsilane. The general synthetic route involves the following steps:
Formation of the butoxy intermediate: tert-Butyl(chloro)dimethylsilane reacts with 2-ethyl-4-hydroxybutanol in the presence of a base such as sodium hydride to form tert-butyl(2-ethyl-4-hydroxybutoxy)dimethylsilane.
Iodination: The hydroxy group in the intermediate is then converted to an iodide using reagents like iodine and triphenylphosphine, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl(2-ethyl-4-iodobutoxy)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodide group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding silanols or siloxanes.
Reduction Reactions: The iodide group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of tert-butyl(2-ethyl-4-substituted butoxy)dimethylsilane derivatives.
Oxidation: Formation of tert-butyl(2-ethyl-4-iodobutoxy)silanol or siloxane derivatives.
Reduction: Formation of tert-butyl(2-ethyl-4-butoxy)dimethylsilane.
Wissenschaftliche Forschungsanwendungen
tert-Butyl(2-ethyl-4-iodobutoxy)dimethylsilane has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and polymers.
Biology: Potential use in the modification of biomolecules for imaging or therapeutic purposes.
Medicine: Investigated for its role in drug delivery systems and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of high-performance materials and coatings.
Wirkmechanismus
The mechanism by which tert-butyl(2-ethyl-4-iodobutoxy)dimethylsilane exerts its effects depends on the specific application. In chemical reactions, the iodide group acts as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound may interact with cellular components through covalent bonding or non-covalent interactions, depending on the functional groups present.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl(4-iodobutoxy)dimethylsilane: Similar structure but lacks the ethyl group.
tert-Butyl(2-ethyl-4-chlorobutoxy)dimethylsilane: Similar structure but with a chloride instead of an iodide group.
tert-Butyl(2-ethyl-4-bromobutoxy)dimethylsilane: Similar structure but with a bromide instead of an iodide group.
Uniqueness
tert-Butyl(2-ethyl-4-iodobutoxy)dimethylsilane is unique due to the presence of both an ethyl group and an iodinated butoxy group. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs.
Eigenschaften
CAS-Nummer |
114047-45-9 |
|---|---|
Molekularformel |
C12H27IOSi |
Molekulargewicht |
342.33 g/mol |
IUPAC-Name |
tert-butyl-(2-ethyl-4-iodobutoxy)-dimethylsilane |
InChI |
InChI=1S/C12H27IOSi/c1-7-11(8-9-13)10-14-15(5,6)12(2,3)4/h11H,7-10H2,1-6H3 |
InChI-Schlüssel |
OZNGWIAEVJGPIB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCI)CO[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


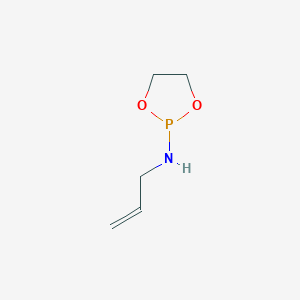

![5-[1-(Furan-2-yl)-2-nitroethyl]-2H-1,3-benzodioxole](/img/structure/B14298648.png)
![Propyl [2-(4-chlorobenzene-1-sulfonyl)ethyl]carbamate](/img/structure/B14298649.png)
![1-{[Iodo(dimethyl)silyl]methyl}piperidin-2-one](/img/structure/B14298650.png)
![Bicyclo[4.2.2]deca-1(8),2,4,6,9-pentaene](/img/structure/B14298654.png)
![2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid](/img/structure/B14298679.png)
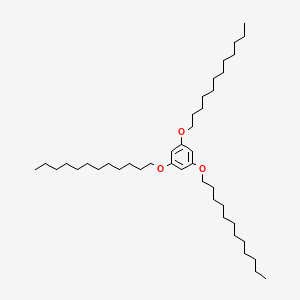
![1,3-Dibromo-2-[(1,3-dibromo-2-fluoropropan-2-yl)oxy]-2-fluoropropane](/img/structure/B14298690.png)
![Magnesium, bromo[9-[(tetrahydro-2H-pyran-2-yl)oxy]nonyl]-](/img/structure/B14298692.png)
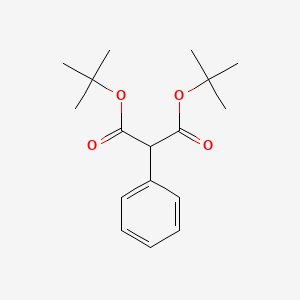
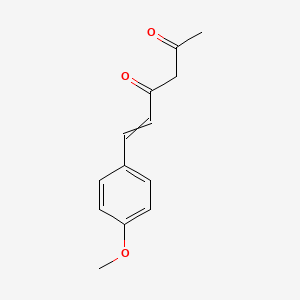
![5-Ethyl-N-(5-ethylbicyclo[2.2.1]heptan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B14298706.png)
